molecular formula C12H13N3O2 B8713009 2-((1-Ethyl-1H-pyrazol-5-yl)amino)benzoic acid

2-((1-Ethyl-1H-pyrazol-5-yl)amino)benzoic acid

Cat. No. B8713009
M. Wt: 231.25 g/mol
InChI Key: ACTKAZUTVUVIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:11](=[O:12])([O-:13])[O-:14].[C:31]([O-:32])(=[O:33])[CH3:34].[C:36]([O-:37])(=[O:38])[CH3:39].[CH3:41][C:42](=[O:43])[OH:44].[ClH:25].[Cu+2:35].[K+:15].[K+:16].[NH2:17][c:18]1[cH:19][cH:20][n:21][n:22]1[CH2:23][CH3:24].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:40].[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][c:9]1[I:10]>>[OH:1][C:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][c:9]1[NH:17][c:18]1[cH:19][cH:20][n:21][n:22]1[CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C([O-])[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cu+2]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[K+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[K+]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCn1nccc1N
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1ccccc1I

Outcomes

Product
Name
Type
product
Smiles
CCn1nccc1Nc1ccccc1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.